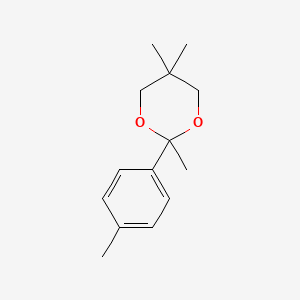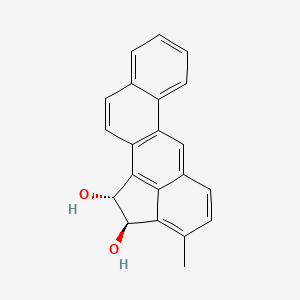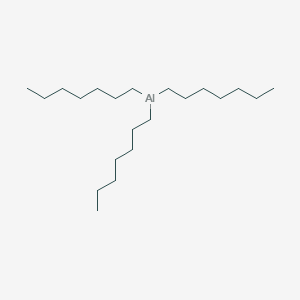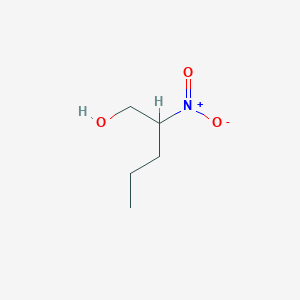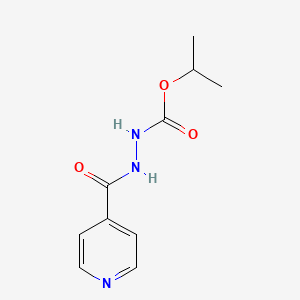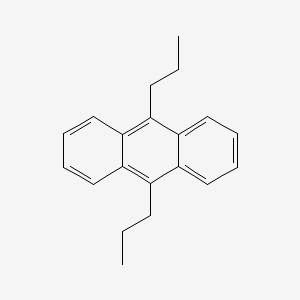![molecular formula C10H16N2O4 B14739838 But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane CAS No. 2665-54-5](/img/structure/B14739838.png)
But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-enedioic acid;1,4-diazabicyclo[222]octane is a compound that combines two distinct chemical entities: but-2-enedioic acid and 1,4-diazabicyclo[222]octane It is used in the food industry as an acidity regulator 1,4-diazabicyclo[22It is widely used as a catalyst and reagent in polymerization and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-diazabicyclo[2.2.2]octane can be synthesized through various methods. One common method involves the cyclization of triethylenediamine. This reaction typically requires high temperatures and the presence of a strong base . Another method involves the reaction of 4-cyano-2-amino-1-butene with ammonia, which results in the formation of 1,4-diazabicyclo[2.2.2]octane .
Industrial Production Methods
In industrial settings, 1,4-diazabicyclo[2.2.2]octane is produced on a large scale using similar synthetic routes. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The compound is then purified through recrystallization or sublimation under vacuum .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, where it replaces a leaving group in a molecule.
Cycloaddition: It participates in cycloaddition reactions to form cyclic compounds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions typically occur under mild conditions with the presence of a base.
Cycloaddition: Reagents such as dienes and dienophiles are used. The reactions often require elevated temperatures and sometimes a catalyst.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used under controlled conditions.
Major Products
Nucleophilic Substitution: The major products are substituted amines.
Cycloaddition: The products are various cyclic compounds.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.
Applications De Recherche Scientifique
1,4-diazabicyclo[2.2.2]octane has numerous applications in scientific research:
Mécanisme D'action
1,4-diazabicyclo[2.2.2]octane exerts its effects primarily through its nucleophilic and basic properties. It acts as a nucleophile by donating a pair of electrons to an electrophile, facilitating various chemical reactions. Its basicity allows it to deprotonate acids, making it a valuable catalyst in many organic reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
1,4-diazabicyclo[2.2.2]octane is similar to compounds like quinuclidine and tropane, which also have bicyclic structures. it is unique due to its high nucleophilicity and basicity, which make it a highly effective catalyst in organic synthesis. Unlike quinuclidine, which has one nitrogen atom replaced by a carbon atom, 1,4-diazabicyclo[2.2.2]octane has two nitrogen atoms, enhancing its nucleophilic properties .
List of Similar Compounds
- Quinuclidine
- Tropane
- 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)
- 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor)
Propriétés
Numéro CAS |
2665-54-5 |
|---|---|
Formule moléculaire |
C10H16N2O4 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
but-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H12N2.C4H4O4/c1-2-8-5-3-7(1)4-6-8;5-3(6)1-2-4(7)8/h1-6H2;1-2H,(H,5,6)(H,7,8) |
Clé InChI |
IPSFGFNNXVTTLN-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCN1CC2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


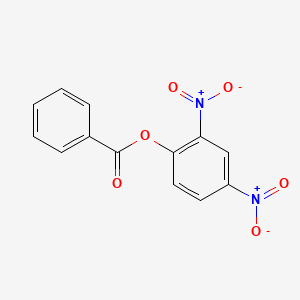
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
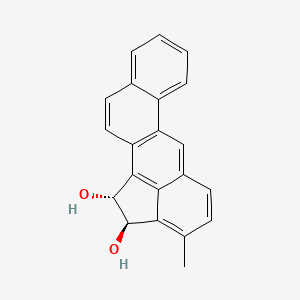
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
